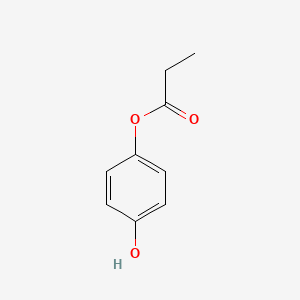

p-Hydroxyphenyl propanoate

Vue d'ensemble

Description

P-Hydroxyphenyl propanoate, also known as 4-hydroxyphenyl propionic acid or 4-HPA, is an ester compound derived from phenylalanine, an essential amino acid. It is a white crystalline powder and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves the Williamson etherification of methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane . This process results in the formation of dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate .Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The molecular weight is 166.17 .Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water, ethanol, and ether. The copolyesters synthesized from it have Tg values of 59–81 °C, and melting points of 161–172 °C .Applications De Recherche Scientifique

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid (PA), is a naturally occurring phenolic compound, explored as a renewable building block for polybenzoxazine. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This approach has significant implications for material science applications (Acerina Trejo-Machin et al., 2017).

Flame Retardancy of Cellulose Fabrics

3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA) has been extensively used as a flame retardant agent for polyethylene terephthalate (PET) and recently explored for cellulose fabrics. HPPA, used in combination with glycerol polyglycidyl ether (GPE), imparts significant flame retardancy to cellulose fibers. This development presents a promising formaldehyde-free, phosphorous-based flame retardant approach for cellulose materials (Lian-Ping Zhang et al., 2008).

Anti-Aging Compositions for Topical Skin Care

A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, phloretamide, has been developed for use in anti-aging skin care compositions. Due to its biological properties, phloretamide is used in formulations that exhibit significant anti-aging effects, particularly in preventing skin wrinkles. This development underscores the cosmetic and dermatological applications of this compound (Dariusz Wawrzyniak et al., 2016).

Safety and Hazards

Orientations Futures

P-Hydroxyphenyl propanoate has been identified as a potential bio-based platform chemical due to its high demand and low environmental impact. It has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters, which have shown good degradability and low ecotoxicity . These copolyesters could potentially replace non-degradable petrochemical-based plastics in the future .

Mécanisme D'action

Target of Action

The primary target of p-Hydroxyphenyl propanoate is the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase . This enzyme catalyzes the chemical reaction involving 3-(3-hydroxyphenyl)propanoate . It plays a crucial role in the metabolic processes of the compound.

Mode of Action

This compound interacts with its target enzyme, 3-(3-hydroxyphenyl)propanoate hydroxylase, to undergo a series of chemical reactions . The interaction results in the hydroxylation of the compound, leading to the formation of 3-(2,3-dihydroxyphenyl)propanoate .

Biochemical Pathways

The compound is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in chloroform and methanol , which may influence its absorption and distribution in biological systems.

Result of Action

The action of this compound leads to the formation of 3-(2,3-dihydroxyphenyl)propanoate This transformation is part of the metabolic processes involving the compound

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of biodegradable polyesters, the compound’s degradation can be influenced by the presence of microorganisms such as bacteria, fungi, or algae found in the environment . The presence of easily hydrolyzable bonds in the compound’s structure can facilitate its degradation in a relatively short time under the action of these microorganisms .

Analyse Biochimique

Biochemical Properties

p-Hydroxyphenyl Propanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the phenylpropanoid metabolism pathway . This pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Cellular Effects

This compound can influence cell function and cellular processes. For example, it has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to elevate the levels of auxin expression and signaling, thereby influencing plant growth . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Metabolic Pathways

This compound is involved in the phenylpropanoid metabolism pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Propriétés

IUPAC Name |

(4-hydroxyphenyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICLCIIIUOCDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308223 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3233-34-9 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

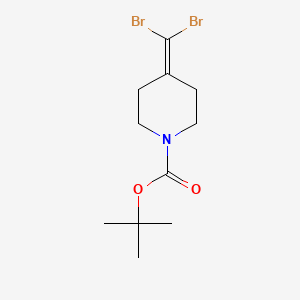

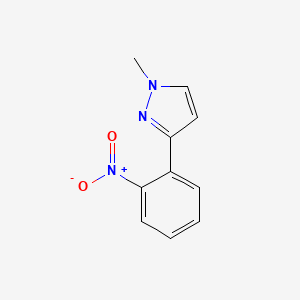

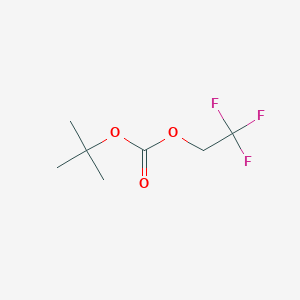

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

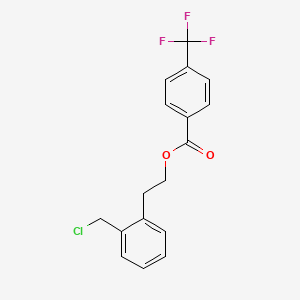

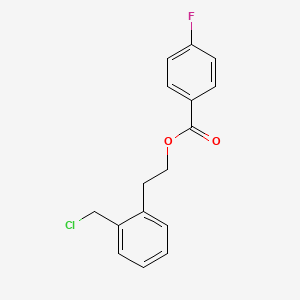

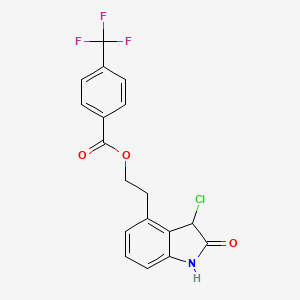

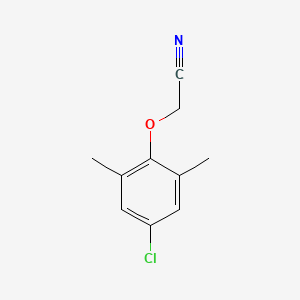

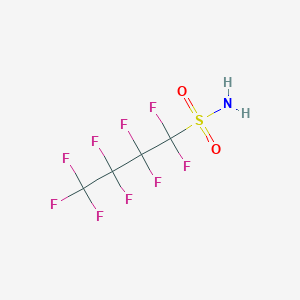

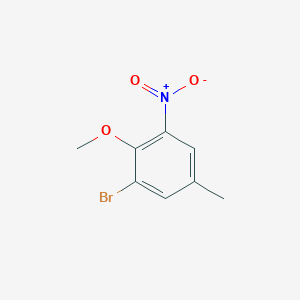

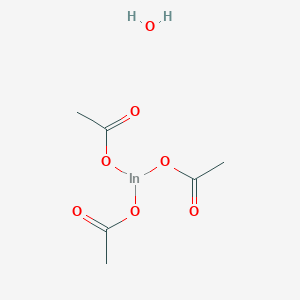

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)

![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)